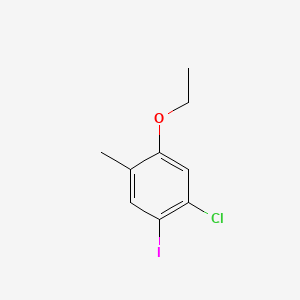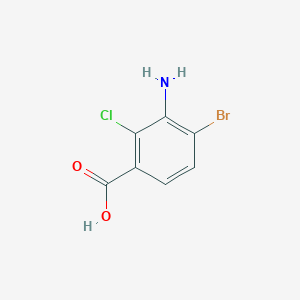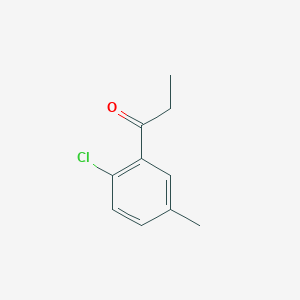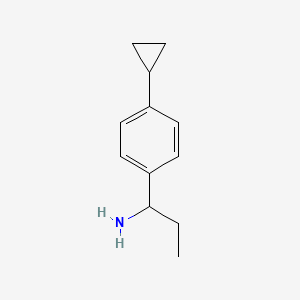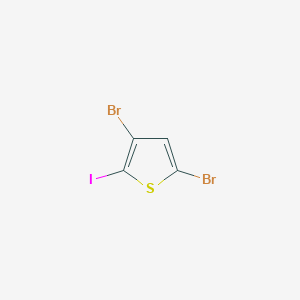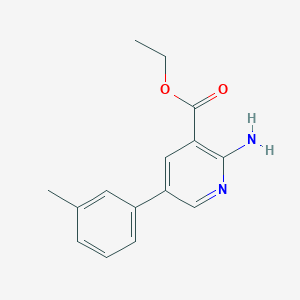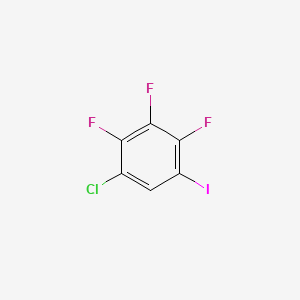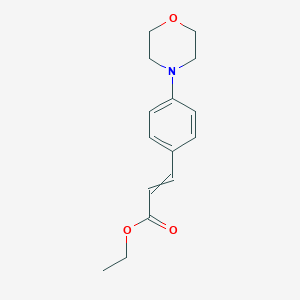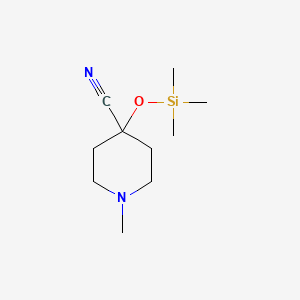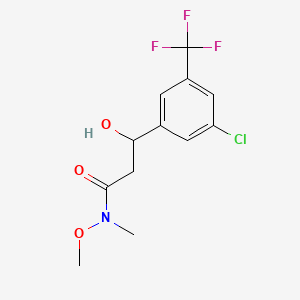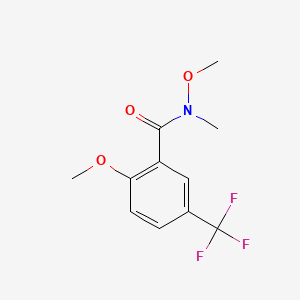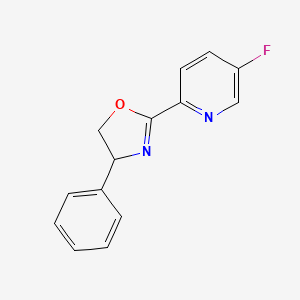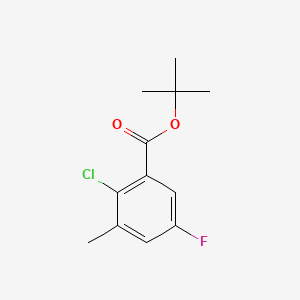
t-Butyl 2-chloro-5-fluoro-3-methylbenZoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-chloro-5-fluoro-3-methylbenzoate is an organic compound with the molecular formula C12H14ClFO2. It is a derivative of benzoic acid, featuring a tert-butyl ester group, a chlorine atom, a fluorine atom, and a methyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-chloro-5-fluoro-3-methylbenzoate typically involves the esterification of 2-chloro-5-fluoro-3-methylbenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to drive the esterification to completion .
Industrial Production Methods: On an industrial scale, the production of terthis compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Types of Reactions:
Substitution Reactions: The chlorine atom in terthis compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions, amines, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and various alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 2-hydroxy-5-fluoro-3-methylbenzoate, 2-amino-5-fluoro-3-methylbenzoate, etc.
Oxidation Products: Products include 2-chloro-5-fluoro-3-methylbenzoic acid or 2-chloro-5-fluoro-3-methylbenzaldehyde.
Reduction Products: The primary product is 2-chloro-5-fluoro-3-methylbenzyl alcohol.
Scientific Research Applications
Tert-butyl 2-chloro-5-fluoro-3-methylbenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 2-chloro-5-fluoro-3-methylbenzoate involves its interaction with various molecular targets. The chlorine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to enzymes and receptors. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can then interact with biological targets through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Tert-butyl 2-chloro-3-methylbenzoate: Lacks the fluorine atom, resulting in different reactivity and biological activity.
Tert-butyl 2-fluoro-3-methylbenzoate: Lacks the chlorine atom, affecting its chemical properties and applications.
Tert-butyl 2-chloro-5-fluorobenzoate: Lacks the methyl group, altering its steric and electronic characteristics
Uniqueness: Tert-butyl 2-chloro-5-fluoro-3-methylbenzoate is unique due to the combined presence of chlorine, fluorine, and methyl substituents on the benzene ring. This combination imparts distinct electronic and steric effects, influencing its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C12H14ClFO2 |
|---|---|
Molecular Weight |
244.69 g/mol |
IUPAC Name |
tert-butyl 2-chloro-5-fluoro-3-methylbenzoate |
InChI |
InChI=1S/C12H14ClFO2/c1-7-5-8(14)6-9(10(7)13)11(15)16-12(2,3)4/h5-6H,1-4H3 |
InChI Key |
OKLNXYCKPXXQJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C(=O)OC(C)(C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


